molecular formula C16H24NO5+ B1681761 Sinapine CAS No. 18696-26-9

Sinapine

Cat. No. B1681761
CAS RN: 18696-26-9
M. Wt: 310.36 g/mol
InChI Key: HUJXHFRXWWGYQH-UHFFFAOYSA-O
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Description

Sinapine is an alkaloidal amine found in some seeds, particularly oil seeds of plants in the family Brassicaceae . It is the choline ester of sinapic acid . Sinapine was discovered by Etienne Ossian Henry in 1825 .


Synthesis Analysis

Sinapine can be synthesized through a proline-mediated Knoevenagel-Doebner condensation in ethanol . This synthetic process involving bio-based syringaldehyde, Meldrum’s acid and choline chloride, offers a sustainable alternative to the existing low yield pathways .


Molecular Structure Analysis

Sinapine has a molecular formula of C16H24NO5 . Its average mass is 310.365 Da and its monoisotopic mass is 310.164886 Da .


Chemical Reactions Analysis

Sinapine can undergo various chemical reactions. For instance, it can be transformed by 3-dehydroquinate synthase into 3-dehydroquinate (DHQ) that is subsequently dehydrogenated and reduced by the shikimate:nicotinamide adenine dinucleotide phosphate (NADP) oxidoreductase, respectively, to afford shikimate .

Scientific Research Applications

1. Cancer Research

Sinapine shows promise in cancer research, particularly in reversing multi-drug resistance in breast cancer cells. Guo et al. (2016) found that sinapine combined with doxorubicin increased cytotoxicity in drug-resistant MCF-7/dox breast cancer cells. This effect is attributed to sinapine's ability to downregulate multi-drug resistance 1 (MDR1) expression through the suppression of the FGFR4/FRS2α-ERK1/2 pathway, leading to decreased NF-κB activation (Guo, Ding, Zhang, & An, 2016). Another study by Guo et al. (2014) demonstrated similar effects of sinapine on Caco-2 cells, suggesting its potential as a natural compound for combating chemo-resistance in cancer treatment (Guo, An, Feng, Liu, & Wang, 2014).

2. Neurodegenerative Diseases

Sinapine may have therapeutic applications in treating neurodegenerative diseases. He et al. (2008) found that sinapine significantly inhibited acetylcholinesterase activity in rats, suggesting its potential use in the prevention and treatment of Alzheimer's disease (He, Li, Guo, Liu, & Qiu, 2008). This effect was more pronounced in cerebral homogenates than in blood serum, indicating a specific action in the brain.

3. Antioxidant Properties

Several studies highlight sinapine's antioxidant properties. For example, Zhou et al. (2005) explored its electrochemical properties, revealing its potential in determining sinapine in plant extracts. This is based on its ability to give an electrochemical response, which can be harnessed for sensitive detection in medicinal plants (Zhou, Huang, Hoshi, Kashiwagi, Anzai, & Li, 2005). Additionally, Nićiforović and Abramovič (2014) reported sinapine's antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-anxiety activity, making it a compound of interest for various applications including food processing and pharmaceuticals (Nićiforović & Abramovič, 2014).

4. Radioprotective and Age-Related Research

Sinapine's radioprotective properties and effects on aging have been explored. Qun (1999) reported that sinapine could act as an efficient scavenger for superoxide anions and hydroxyl radicals, showing an anti-aging effect in Drosophila melanogaster (Qun, 1999).

5. Cardiovascular and Brain Health

Kim et al. (2011) investigated sinapine's neuroprotective effects in a global cerebral ischemia animal model. The study suggested that sinapine might have significant protective effects on ischemic hippocampal neurons, which could be beneficial for cardiovascular and brain health (Kim, Lee, Oh, & Lee, 2011).

Safety And Hazards

Sinapine is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

Sinapine has numerous beneficial properties such as antitumor, neuroprotective, antioxidant, and hepatoprotective effects, making its extraction relevant . A new approach was developed to retrieve sinapine from rapeseed meals by using hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation . The sinapine yield of the new approach was significantly higher than in traditional methods . This may provide new perspectives for reprocessing rapeseed oil by-products .

properties

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJXHFRXWWGYQH-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24NO5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171957
Record name Sinapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sinapine

CAS RN

18696-26-9, 84123-22-8
Record name Sinapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18696-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sinapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018696269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084123228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SINAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09211A0HHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sinapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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